molecular formula C15H18ClN3O4 B2552727 Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate CAS No. 1007932-18-4

Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate

Cat. No. B2552727
CAS RN: 1007932-18-4
M. Wt: 339.78
InChI Key: LEZJSKHNDLOWIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate involves the formation of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which are synthesized by the addition of ethylene diamine to diethyl maleate, followed by cyclization. This process is part of a broader method to create potential inhibitors of aspartate transcarbamoylase, as described in the first paper. The compounds synthesized showed significant activity against aspartate transcarbamoylase and were also tested for antimicrobial activity and tumor cell specificity .

Molecular Structure Analysis

The molecular structure of ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate is not directly discussed in the provided papers. However, the structure-activity relationship of similar compounds, such as 2-(4-substituted-1-piperazinyl)benzimidazoles, indicates that the presence of a planar phenyl substituent, as in the 4-chloroanilino group, can affect inhibitory activity. The distance between the nitrogen and a reactive function is crucial for activity, with a two-carbon distance being optimal .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be complex. For instance, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene involves a novel carbonylation at a C–H bond in the piperazine ring. This reaction is regioselective and is influenced by the electronic nature of substituents on the nitrogen and in the pyridine ring. Electron-donating groups on the nitrogen or electron-withdrawing groups in the pyridine ring enhance reactivity. This suggests that modifications to the piperazine ring, such as those in ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate, could potentially alter its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate are not explicitly detailed in the provided papers. However, the antimicrobial and antitumor activities of similar N-substituted piperazine derivatives suggest that these compounds have significant biological relevance. The presence of specific functional groups and substituents can greatly influence the physical properties such as solubility and chemical properties like reactivity and biological activity .

Case Studies and Biological Activity

Several compounds synthesized in the first paper were found to have significant specificity against various tumor cell lines, indicating the potential for ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate to be used in cancer research or treatment. The antimicrobial activity against five representative microorganisms further suggests a broad spectrum of biological applications for these compounds . Additionally, the second paper discusses the antihistaminic activity of related piperazine derivatives, which could imply potential for ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate in allergy treatment, depending on its specific structure-activity relationship .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate is an intricate compound involved in the synthesis and biological evaluation of various pharmaceuticals and chemical agents. A notable application involves its role in the design and synthesis of novel fluoroquinolones, which showed promising in vivo activity against Mycobacterium tuberculosis, comparable to established medications like sparfloxacin (Shindikar & Viswanathan, 2005).

Metabolic Studies

Moreover, the compound's derivatives have been subject to extensive metabolic studies. For instance, an investigation into the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene highlighted the metabolic pathways leading to various modified anilines, suggesting complex metabolic interactions and transformation capabilities in vivo (Kolar & Schlesiger, 1975). Similarly, the metabolism of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester was thoroughly investigated, revealing insights into its metabolites in rats (Jiang et al., 2006).

Pharmaceutical Development

In pharmaceutical development, this compound and its derivatives have been integral in creating new classes of non-opiate antinociceptive agents (Viaud et al., 1995), developing hypolipemic agents (Metz & Specker, 1975), and synthesizing potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).

Analytical and Diagnostic Applications

The compound has also found applications in analytical and diagnostic fields, such as in the differentiation of mCPP intake from its precursor drugs in toxicological analysis (Staack & Maurer, 2003), and in the development of potential therapeutic agents targeting cocaine abuse (Lewis et al., 1999).

properties

IUPAC Name

ethyl 2-[1-[(4-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c1-2-23-13(20)9-12-14(21)17-7-8-19(12)15(22)18-11-5-3-10(16)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZJSKHNDLOWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate

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